3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(2-Thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a thienyl group attached to the benzodiazepine core structure. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the condensation of o-phenylenediamine with a thienyl-substituted aldehyde. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as zinc sulfide nanoparticles or propylphosphonic anhydride (T3P®) to enhance the reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound often involve the use of scalable and efficient synthetic routes. One such method includes the use of isocyanide reagents, which allow for the formation of imidazobenzodiazepine intermediates under mild conditions . This approach minimizes the formation of by-products and simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodiazepine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzodiazepines .
Scientific Research Applications
3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to the central nervous system due to its anxiolytic and sedative properties.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety disorders and epilepsy.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
Comparison with Similar Compounds
- 11-(5-Bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3,3,7,8-Tetramethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Comparison: Compared to similar compounds, 3-(2-thienyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific thienyl substitution, which imparts distinct pharmacological properties. The presence of the thienyl group enhances its binding affinity to the GABA-A receptor, potentially leading to more potent anxiolytic and sedative effects .
Properties
IUPAC Name |
9-thiophen-2-yl-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16-9-11(17-6-3-7-21-17)8-15-12(16)10-18-13-4-1-2-5-14(13)19-15/h1-7,10-11,19H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBZVJYQRWOUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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